molecular formula C7H13N3 B1289925 5-Aminomethyl-1-ethyl-3-methylpyrazole CAS No. 1006483-01-7

5-Aminomethyl-1-ethyl-3-methylpyrazole

Cat. No. B1289925
CAS RN: 1006483-01-7
M. Wt: 139.2 g/mol
InChI Key: CRKVANJUTCKFTC-UHFFFAOYSA-N
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Description

“5-Aminomethyl-1-ethyl-3-methylpyrazole” is a chemical compound . It is an aminopyrazole derivative . It is used for research purposes.


Synthesis Analysis

5-Aminopyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo .


Molecular Structure Analysis

The molecular formula of “5-Aminomethyl-1-ethyl-3-methylpyrazole” is C7H13N3. The molecular weight is 139.2 g/mol.


Chemical Reactions Analysis

5-Aminopyrazoles are known to undergo cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . They also react with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylpyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

5-Aminopyrazoles are known for their biological and medicinal properties, prompting enormous research aimed at developing synthetic routes to these heterocycles . They are also useful synthons and building blocks for many heterocyclic products and can act as a binucleophile . Therefore, they are expected to continue to be a focus of research in the future .

properties

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-7(5-8)4-6(2)9-10/h4H,3,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKVANJUTCKFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629675
Record name 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006483-01-7
Record name 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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